[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
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Properties
IUPAC Name |
[1-(2,4-difluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMQDFPAWYMDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on recent studies and available data.
- Chemical Formula : C10H9F2N3O
- Molecular Weight : 225.19 g/mol
- CAS Number : 206050-23-9
Synthesis
The synthesis of [1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the reaction of 2,4-difluorophenyl derivatives with azides or other triazole precursors under controlled conditions to yield the desired triazole structure. The process may include various purification steps such as recrystallization or chromatography to achieve high purity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazole compounds have demonstrated significant antiproliferative effects against various cancer cell lines:
- Breast Cancer : A derivative similar to [1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol showed promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer cells (MCF-7 and MDA-MB-231). The mechanism involved the induction of oxidative stress and suppression of the Notch-AKT signaling pathway .
Antifungal Activity
Triazoles are well-known for their antifungal properties. Compounds in this class inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that triazole derivatives exhibit activity against various fungal strains, making them valuable in treating fungal infections .
The biological activity of [1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound induces cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) contributes to cellular damage and apoptosis in tumor cells.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
